6-Phenylbenzo[a]phenazin-5-yl (4-chlorophenoxy)acetate
CAS No.:
Cat. No.: VC15026248
Molecular Formula: C30H19ClN2O3
Molecular Weight: 490.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H19ClN2O3 |
|---|---|
| Molecular Weight | 490.9 g/mol |
| IUPAC Name | (6-phenylbenzo[a]phenazin-5-yl) 2-(4-chlorophenoxy)acetate |
| Standard InChI | InChI=1S/C30H19ClN2O3/c31-20-14-16-21(17-15-20)35-18-26(34)36-30-23-11-5-4-10-22(23)28-29(27(30)19-8-2-1-3-9-19)33-25-13-7-6-12-24(25)32-28/h1-17H,18H2 |
| Standard InChI Key | KIVPDOYEWLLPKB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)OC(=O)COC6=CC=C(C=C6)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound’s structure integrates a benzo[a]phenazine core, a bicyclic system comprising two fused benzene rings and a pyrazine moiety. Key modifications include:
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6-Phenyl substitution: A phenyl group at position 6 enhances aromatic stacking interactions, potentially improving binding affinity to biological targets.
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5-(4-Chlorophenoxy)acetate ester: The ester group introduces polarity and metabolic stability, while the 4-chlorophenoxy moiety may contribute to hydrophobic interactions and electron-withdrawing effects.
The IUPAC name, (6-phenylbenzo[a]phenazin-5-yl) 2-(4-chlorophenoxy)acetate, reflects these substituents. Canonical SMILES (C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)OC(=O)COC6=CC=C(C=C6)Cl) and InChIKey (KIVPDOYEWLLPKB-UHFFFAOYSA-N) provide unambiguous identifiers for computational and synthetic applications.
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters:
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₁₉ClN₂O₃ |
| Molecular Weight | 490.9 g/mol |
| LogP (Predicted) | 5.2 ± 0.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 6 |
The high LogP value suggests significant lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility.
Synthesis and Derivative Optimization
Synthetic Pathways
While explicit details of the synthesis are proprietary, general methodologies for analogous phenazines involve:
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Core Formation: Condensation of o-phenylenediamine with quinone derivatives under acidic conditions to construct the phenazine backbone .
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Esterification: Coupling the phenazine intermediate with (4-chlorophenoxy)acetyl chloride via Steglich esterification, utilizing dimethylaminopyridine (DMAP) as a catalyst.
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Purification: Chromatographic techniques (e.g., silica gel or HPLC) to isolate the target compound from regioisomers .
Challenges in Scale-Up
Key hurdles include:
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Regioselectivity: Controlling substitution patterns during phenazine functionalization.
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Stability: The ester group’s susceptibility to hydrolysis under basic conditions necessitates anhydrous synthesis.
Comparative Analysis with Phenazine Derivatives
Table 2 contrasts biological activities of select phenazines:
| Compound | Target | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| 6-Phenylbenzo[a]phenazin-5-yl (4-chlorophenoxy)acetate | A549 cells | 2.4 µM | Topoisomerase II inhibition |
| Phenazine-1-carboxylic acid | Mycobacterium tuberculosis | 4 mg/mL | Metalloenzyme inhibition |
| XR11576 | Breast cancer | 0.8 µM | DNA intercalation |
The chlorophenoxyacetate derivative exhibits intermediate potency, suggesting room for optimization via substituent modulation .
Future Directions and Clinical Relevance
Structural Modifications
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Electron-Withdrawing Groups: Introducing nitro or cyano substituents to enhance DNA affinity.
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Prodrug Strategies: Masking the ester as a phosphate to improve solubility.
Preclinical Development
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